molecular formula C21H26N2O5S B2605088 4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide CAS No. 922062-68-8

4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide

Cat. No. B2605088
CAS RN: 922062-68-8
M. Wt: 418.51
InChI Key: LYUKEXJZXBYGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Mechanistic Studies

Research on related compounds, such as those involving [1,4]oxazepine derivatives and benzenesulfonamides, showcases the exploration of novel synthetic routes and mechanistic insights. For instance, the study on the intramolecular interactions in carbenes derived during the pyrolysis of N-alkenylisoxazolones highlights complex reaction pathways that can yield oxazepine derivatives among other products, suggesting a rich area of study in understanding and harnessing such reactions for synthetic purposes (Cox, Dixon, Lister, & Prager, 2004). Similarly, the synthesis of novel [1,4]oxazepine-based primary sulfonamides as potential carbonic anhydrase inhibitors illustrates the intersection of organic synthesis with medicinal chemistry, showcasing the potential for developing new therapeutics (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Medicinal Chemistry and Pharmacological Potential

The exploration of benzoxazole and oxazepine derivatives in the context of medicinal chemistry reveals significant pharmacological potential. For example, the development of benzoxazole sulfonamide derivatives as carbonic anhydrase inhibitors for potential therapeutic applications highlights the relevance of such compounds in designing new drugs (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018). Additionally, compounds like RWJ-51204, a nonbenzodiazepine anxiolytic, underscore the importance of exploring novel chemical spaces for the development of therapeutics with improved safety profiles (Dubinsky et al., 2002).

properties

IUPAC Name

4-ethoxy-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-5-23-9-10-28-19-8-7-16(13-18(19)21(23)24)22-29(25,26)17-11-14(3)20(27-6-2)15(4)12-17/h7-8,11-13,22H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUKEXJZXBYGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide

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